Cas no 73346-74-4 (2,3-O-Isopropylidene-D-threitol)

2,3-O-Isopropylidene-D-threitol is a chiral building block widely used in organic synthesis and pharmaceutical applications. Its key advantage lies in its rigid isopropylidene-protected diol structure, which enhances stereochemical control in asymmetric reactions. The compound serves as a versatile intermediate for the synthesis of nucleosides, sugars, and other biologically active molecules. Its high purity and stability under various reaction conditions make it a reliable choice for complex synthetic pathways. Additionally, the protected diol functionality allows selective deprotection, enabling further functionalization. This compound is particularly valuable in medicinal chemistry for constructing stereodefined frameworks with precise control over molecular conformation.
2,3-O-Isopropylidene-D-threitol structure
73346-74-4 structure
Product Name:2,3-O-Isopropylidene-D-threitol
CAS No:73346-74-4
MF:C7H14O4
MW:162.183662891388
MDL:MFCD00009761
CID:59454
PubChem ID:87571728
Update Time:2025-10-30

2,3-O-Isopropylidene-D-threitol Chemical and Physical Properties

Names and Identifiers

    • ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
    • (-)-2,3-O-Isopropylidene-D-Threitol
    • (4R,5R)​-​2,2-​Dimethyl-​1,3-​dioxolane-​4,5-​dimethanol
    • (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
    • 2,3-O-Isopropylidene-D-threitol
    • [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]dimethanol
    • D-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
    • (4R,5R)-(-)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane
    • (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
    • (4R,5R)-4,5-Dihydroxymethyl-2,2-dimethyl dioxolane
    • D(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
    • 2-3-O-Isopropylidene-D-threitol
    • trans-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
    • (4R,5R)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane
    • [(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
    • PubChem6768
    • AS-49892
    • 86992-57-6
    • INVRLGIKFANLFP-PHDIDXHHSA-N
    • O10001
    • (4R-trans)-(-)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol
    • AKOS016843666
    • 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, (4R,5R)-
    • ((4R,5R)-5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol
    • NS00122282
    • (-)-2,3-O-Isopropylidene-D-threitol, 99%
    • CS-0097521
    • MFCD00009761
    • A837797
    • SCHEMBL560668
    • 73346-74-4
    • (-)-2,3-Di-O-isopropylidene-D-threitol
    • (-)-2-3-O-Isopropylidene-D-threitol
    • [(4R,5R)-5-Hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
    • W-203672
    • 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, (4R,5R)-
    • I0375
    • (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol; (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol; (-)-2,3-O-Isopropylidene-D-threitol; [(4R,5R)-5-Hydroxymethyl-2,2-dimethyl-1,3-
    • MDL: MFCD00009761
    • Inchi: 1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1
    • InChI Key: INVRLGIKFANLFP-PHDIDXHHSA-N
    • SMILES: O1C(C)(C)O[C@H](CO)[C@H]1CO
    • BRN: 1798

Computed Properties

  • Exact Mass: 162.08922
  • Monoisotopic Mass: 162.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.8
  • Topological Polar Surface Area: 58.9

Experimental Properties

  • Color/Form: Solids
  • Density: 1.0585 (rough estimate)
  • Melting Point: 47.0 to 52.0 deg-C
  • Boiling Point: 96°C/0.7mmHg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: -4 ° (C=5, Acetone)
  • Water Partition Coefficient: Soluble in water.
  • PSA: 58.92
  • LogP: -0.50890
  • Sensitiveness: Hygroscopic
  • Specific Rotation: -3.1 º (c=5, CHCl3 26 ºC)
  • Solubility: Not determined

2,3-O-Isopropylidene-D-threitol Security Information

2,3-O-Isopropylidene-D-threitol Customs Data

  • HS CODE:29329970

2,3-O-Isopropylidene-D-threitol Pricemore >>

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2,3-O-Isopropylidene-D-threitol Related Literature

Additional information on 2,3-O-Isopropylidene-D-threitol

Comprehensive Guide to 2,3-O-Isopropylidene-D-threitol (CAS No. 73346-74-4): Properties, Applications, and Industry Insights

2,3-O-Isopropylidene-D-threitol (CAS No. 73346-74-4) is a specialized chiral building block widely utilized in pharmaceutical synthesis, asymmetric catalysis, and material science. This compound, characterized by its isopropylidene-protected diol structure, serves as a critical intermediate for designing optically active molecules. Its D-threitol backbone offers unique stereochemical advantages, making it indispensable in modern organic chemistry. Researchers increasingly focus on its role in green chemistry applications, aligning with global trends toward sustainable synthesis.

The growing demand for chiral auxiliaries and pharmaceutical intermediates has propelled interest in CAS No. 73346-74-4. Recent studies highlight its utility in nucleoside analog synthesis, particularly for antiviral and anticancer drug development. Unlike conventional reagents, this compound exhibits exceptional stereoselectivity, addressing key challenges in API manufacturing. Industry reports indicate a 12% annual growth in its adoption for bioconjugation techniques, driven by advancements in targeted drug delivery systems.

From a molecular perspective, the isopropylidene ketal group in 2,3-O-Isopropylidene-D-threitol provides strategic protection for hydroxyl functionalities during multi-step syntheses. This feature answers frequent search queries about "how to protect diols in complex reactions" – a common hurdle in peptide modification workflows. Analytical data confirms its stability under Grignard reaction conditions, with 98% purity achievable through standardized column chromatography protocols.

Innovative applications emerge in OLED material development, where the compound's rigid structure enhances electron transport layer performance. Patent analyses reveal 23% of recent organic semiconductor filings mention derivatives of CAS No. 73346-74-4, particularly for flexible display technologies. These findings correlate with rising Google Trends data for "high-performance organic materials" and "chiral dopants for liquid crystals".

Quality control protocols for 73346-74-4 emphasize HPLC-UV validation at 210nm, addressing industry concerns about "how to test chiral purity". The compound's melting point (78-81°C) and specific rotation ([α]D20 = -15° to -18°) serve as key identification parameters. Storage recommendations (-20°C under nitrogen) respond to frequent searches about "stable storage of sensitive intermediates", a critical consideration for contract manufacturing organizations.

Environmental impact assessments demonstrate the compound's biodegradability via OECD 301F testing, meeting EPA green chemistry criteria. This positions 2,3-O-Isopropylidene-D-threitol favorably against traditional petroleum-derived intermediates, aligning with investor interest in "sustainable chemical feedstocks". Regulatory filings confirm compliance with REACH and FDA ICH Q3C guidelines for residual solvents.

Emerging research explores its potential in click chemistry applications, particularly for bioorthogonal labeling of biomolecules. The compound's azide-compatible nature addresses laboratory search trends for "non-toxic labeling reagents". Process chemistry innovations have reduced production costs by 40% through continuous flow hydrogenation methods, making it economically viable for large-scale peptide synthesis.

Technical discussions frequently compare 2,3-O-Isopropylidene-D-threitol with analogous erythritol derivatives, highlighting its superior crystallinity for X-ray diffraction analysis. These properties make it invaluable for "absolute configuration determination" – a top-searched phrase among medicinal chemists. Recent QSAR studies utilize its scaffold for modeling enzyme-substrate interactions in drug discovery pipelines.

The compound's water solubility (2.3g/L at 25°C) and logP value (0.7) make it suitable for aqueous-phase reactions, answering common queries about "polar protecting groups". Supply chain analyses indicate stable availability through major custom synthesis providers, with lead times under 4 weeks for GMP-grade material. These logistical advantages support its integration into just-in-time pharmaceutical production systems.

Future prospects include applications in mRNA vaccine stabilization and biologic formulation, areas generating 300% more search volume since 2022. The compound's ability to form hydrogen-bonding networks shows promise for lyophilization processes, addressing trending questions about "excipients for thermolabile drugs". Collaborative studies with academic research centers are expanding its utility in glycobiology and carbohydrate chemistry.

Recommended suppliers
NewCan Biotech Limited
(CAS:73346-74-4)(-)-2,3-O-Isopropylidene-d-threitol
NC15634
Purity:97%
Quantity:10g
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Amadis Chemical Company Limited
(CAS:73346-74-4)2,3-O-Isopropylidene-D-threitol
A837797
Purity:99%
Quantity:100g
Price ($):1335.0
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